molecular formula C15H11ClIN3O4S B3956260 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide

2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3956260
M. Wt: 491.7 g/mol
InChI Key: DWPNVZMCQMRYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide, also known as CI-976, is a chemical compound that belongs to the class of thioamides. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in cholesterol metabolism.

Mechanism of Action

2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide exerts its pharmacological effects by inhibiting the activity of ACAT, which is responsible for esterifying cholesterol into cholesteryl esters. By inhibiting ACAT, 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide reduces the formation of cholesteryl esters, leading to a decrease in the accumulation of cholesterol in the arterial walls. This, in turn, reduces the risk of developing atherosclerosis.
Biochemical and Physiological Effects:
2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to reduce the levels of LDL cholesterol and triglycerides in animal models. It also increases the levels of HDL cholesterol, which is considered to be cardioprotective. In addition, 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been found to have anti-inflammatory and anti-cancer properties, although the exact mechanisms of these effects are still being investigated.

Advantages and Limitations for Lab Experiments

2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a potent and selective inhibitor of ACAT, making it a valuable tool for studying the role of ACAT in cholesterol metabolism and cardiovascular disease. However, its high potency may also pose a challenge in determining its optimal concentration for in vitro and in vivo experiments. Moreover, the use of 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in animal studies may be limited by its poor solubility and bioavailability.

Future Directions

Future research on 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide may focus on its potential use in combination with other drugs for the treatment of atherosclerosis and other cardiovascular diseases. It may also be investigated for its anti-inflammatory and anti-cancer properties in human clinical trials. In addition, the development of new analogs of 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide may lead to compounds with improved pharmacokinetic properties and therapeutic efficacy.
Conclusion:
In conclusion, 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a potent inhibitor of ACAT with potential applications in the treatment of atherosclerosis, inflammation, and cancer. Its mechanism of action involves the reduction of cholesterol accumulation in the arterial walls, leading to a decrease in the risk of developing cardiovascular disease. While the use of 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments may have its advantages and limitations, future research may lead to the development of new and improved compounds with better pharmacokinetic properties and therapeutic efficacy.

Scientific Research Applications

2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in treating atherosclerosis, a condition characterized by the buildup of cholesterol in the arterial walls. It has also been investigated for its anti-inflammatory and anti-cancer properties. In addition, 2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been used as a tool compound to study the role of ACAT in cholesterol metabolism and its impact on cardiovascular disease.

properties

IUPAC Name

2-chloro-5-iodo-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClIN3O4S/c1-24-13-7-9(20(22)23)3-5-12(13)18-15(25)19-14(21)10-6-8(17)2-4-11(10)16/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPNVZMCQMRYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClIN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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